![molecular formula C12H14N4 B1453979 4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl}aniline CAS No. 1094285-37-6](/img/structure/B1453979.png)
4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl}aniline
Overview
Description
“4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl}aniline” is a chemical compound with the CAS Number: 950094-59-4 . It has a molecular weight of 200.24 . The IUPAC name for this compound is 4- (6,7-dihydro-5H-pyrrolo [2,1-c] [1,2,4]triazol-3-yl)aniline .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C11H12N4/c12-9-5-3-8 (4-6-9)11-14-13-10-2-1-7-15 (10)11/h3-6H,1-2,7,12H2 . This code provides a specific description of the molecular structure of the compound.More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results .
Scientific Research Applications
Medicinal Chemistry: Potential Therapeutic Agent Synthesis
The compound’s structural features suggest potential activity in medicinal chemistry. Its core structure, a pyrrolo[2,1-c][1,2,4]triazole, is reminiscent of molecules that exhibit biological activity . Researchers could explore its use as a scaffold for developing new therapeutic agents, particularly as a kinase inhibitor or in targeting specific protein interactions within cellular pathways.
Agriculture: Pesticide Development
In agriculture, compounds with triazole components are often investigated for their fungicidal properties . This compound could serve as a precursor in the synthesis of novel pesticides, contributing to the control of crop diseases and enhancing food security.
Material Science: Organic Semiconductor Research
The aniline moiety in the compound’s name indicates an amine group attached to an aromatic ring, which is a common feature in conductive polymers. This suggests potential applications in material science, where the compound could be used in the development of organic semiconductors, possibly for use in organic light-emitting diodes (OLEDs) or photovoltaic cells .
Environmental Science: Pollutant Detection and Removal
The compound’s ability to form stable complexes with metals could be harnessed in environmental science. It may be used in the detection and removal of heavy metals from water sources, aiding in environmental monitoring and remediation efforts .
Biochemistry: Enzyme Inhibition Studies
Given the structural complexity of “4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl}aniline”, it could be a candidate for studying enzyme inhibition. Its potential to bind to active sites of enzymes could make it a valuable tool in understanding biochemical pathways and designing inhibitors for therapeutic use .
Analytical Chemistry: Chromatography and Spectroscopy
The compound’s unique structure may provide distinct spectroscopic signatures, making it useful in analytical chemistry applications such as chromatography and spectroscopy. It could serve as a standard or a reagent in the qualitative and quantitative analysis of complex mixtures .
Safety and Hazards
properties
IUPAC Name |
4-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c13-10-5-3-9(4-6-10)8-12-15-14-11-2-1-7-16(11)12/h3-6H,1-2,7-8,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBLDRPOXHLUDBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NN=C(N2C1)CC3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl}aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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